![molecular formula C14H22N4O2S B13918494 4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13918494.png)
4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide is a specialty compound used primarily in proteomics research . This compound is known for its unique chemical structure and properties, making it valuable in various scientific applications.
Métodos De Preparación
The synthesis of 4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide involves several steps. The synthetic routes typically include the reaction of dimethylamine with appropriate benzothiadiazine derivatives under controlled conditions . Industrial production methods may vary, but they generally involve similar reaction pathways with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used in the study of chemical reactions and mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The exact pathways and targets involved depend on the specific application and context .
Comparación Con Compuestos Similares
4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide can be compared with other similar compounds, such as:
Dimethylaminopropylamine: Used in the preparation of surfactants and other chemicals.
N,N’-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide: Another compound with similar structural features.
This compound stands out due to its unique benzothiadiazine core and specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H22N4O2S |
|---|---|
Peso molecular |
310.42 g/mol |
Nombre IUPAC |
3-[(4,7-dimethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-ylidene)amino]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C14H22N4O2S/c1-11-6-7-12-13(10-11)21(19,20)16-14(18(12)4)15-8-5-9-17(2)3/h6-7,10H,5,8-9H2,1-4H3,(H,15,16) |
Clave InChI |
GKQXKEQHQVXMCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=NCCCN(C)C)NS2(=O)=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13918416.png)
![Carbamic acid, [2-[[(3-amino-2-pyridinyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13918417.png)
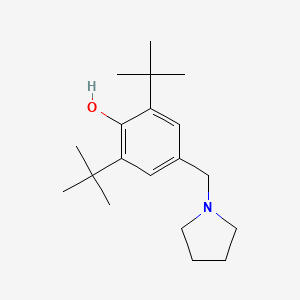
![8-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13918438.png)
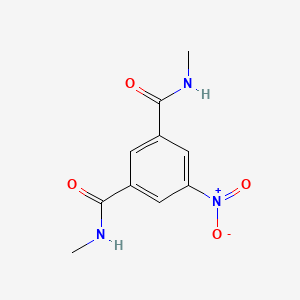
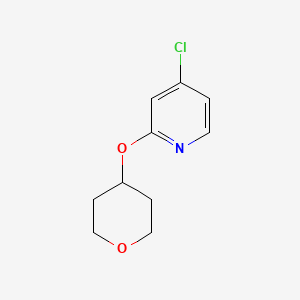
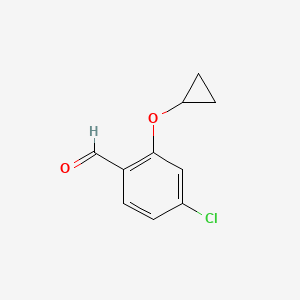
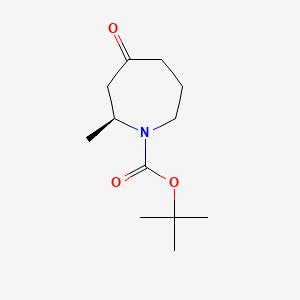
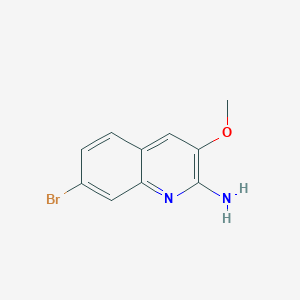
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13918469.png)



